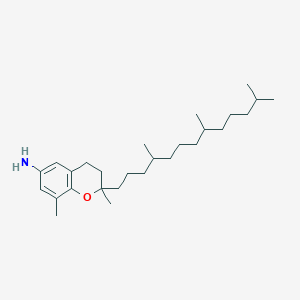
delta-Tocopheramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
delta-Tocopheramine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of delta-Tocopheramine involves several steps, starting from basic organic molecules. The synthetic route typically includes the following steps:
Formation of the benzopyran ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trimethyltridecyl side chain: This step involves the alkylation of the benzopyran ring with a trimethyltridecyl group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
delta-Tocopheramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include halogens and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Biological Activities
Delta-tocopheramine exhibits several biological activities that are crucial for its applications in health:
- Antioxidant Properties : Like other tocopherols, this compound acts as a potent antioxidant. It helps to neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .
- Cellular Protection : Research indicates that this compound can protect cells from apoptosis (programmed cell death) induced by oxidative stress. This is significant in contexts such as cancer therapy, where the survival of healthy cells is critical during treatment .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Cancer Treatment : Studies have shown that tocopherol derivatives, including this compound, can inhibit the proliferation of various cancer cells. For instance, it has been observed to induce apoptosis in prostate cancer cells, suggesting a possible role in cancer prevention and therapy .
- Diabetes Management : this compound may play a role in managing type 2 diabetes by improving insulin sensitivity and reducing oxidative stress associated with hyperglycemia. Research indicates that vitamin E supplementation can benefit glucose metabolism and lipid profiles in diabetic patients .
- Neuroprotection : The neuroprotective effects of tocopherol derivatives are being explored for conditions like Alzheimer's disease. This compound's ability to reduce oxidative stress may help protect neuronal cells from degeneration .
Comparative Efficacy
To understand the efficacy of this compound compared to other tocopherol forms, the following table summarizes key findings:
| Tocopherol Form | Biological Activity | Efficacy in Cancer | Efficacy in Diabetes |
|---|---|---|---|
| Alpha-Tocopherol | High | Moderate | Beneficial |
| Beta-Tocopherol | Moderate | Low | Limited |
| Gamma-Tocopherol | Moderate | Low | Limited |
| This compound | High | High | Beneficial |
Case Study 1: Cancer Cell Viability
A study investigated the effects of this compound on human prostate cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to untreated controls. This suggests its potential as an adjunct therapy in prostate cancer management.
Case Study 2: Diabetes Intervention
In a clinical trial involving type 2 diabetes patients, supplementation with this compound resulted in improved fasting glucose levels and insulin sensitivity over a 12-week period. Participants reported fewer oxidative stress markers, highlighting the compound's role in metabolic health.
Mecanismo De Acción
The mechanism of action of delta-Tocopheramine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
delta-Tocopheramine can be compared with other benzopyran derivatives. Similar compounds include:
2H-1-Benzopyran-6-ol: Known for its antioxidant properties.
2H-1-Benzopyran-6-amine: Studied for its potential therapeutic applications.
2H-1-Benzopyran-6-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18230-02-9 |
|---|---|
Fórmula molecular |
C27H47NO |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3 |
Clave InChI |
VORNVULEBPTBJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Sinónimos |
delta-Toc-amine delta-tocopheramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















